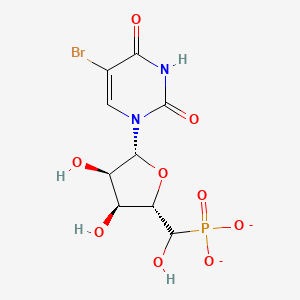
5'-Uridylic acid,5-bromo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5’-Uridylic acid, 5-bromo- is a derivative of uridine monophosphate, a nucleotide that plays a crucial role in the synthesis of RNA. This compound is characterized by the substitution of a bromine atom at the 5’ position of the uracil ring, which imparts unique properties to the molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Uridylic acid, 5-bromo- typically involves the bromination of uridine monophosphate. One common method includes the use of uracil as the starting material, which is mixed with a solvent and a catalyst. The mixture is heated to 75-85°C and maintained for 25-35 minutes. After cooling to 40-50°C, a brominating reagent is added, and the temperature is increased to 55-60°C for 18-22 hours. The reaction mixture is then cooled to 5-15°C to precipitate the primary crystals, which are dried to obtain crude 5-bromouracil .
Industrial Production Methods
In an industrial setting, the production of 5’-Uridylic acid, 5-bromo- can be scaled up using similar reaction conditions. The process involves the bromination of uracil derivatives, followed by purification steps to achieve high yield and purity. The reaction conditions are optimized to ensure cost-effectiveness and environmental sustainability .
Analyse Des Réactions Chimiques
Types of Reactions
5’-Uridylic acid, 5-bromo- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups under specific conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Hydrolysis: The phosphate group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Brominating Reagents: Such as bromine or N-bromosuccinimide.
Catalysts: Including phosphorus tribromide for halogenation reactions.
Solvents: Water, methanol, or other polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups .
Applications De Recherche Scientifique
5’-Uridylic acid, 5-bromo- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Serves as a probe for studying RNA synthesis and function.
Medicine: Investigated for its potential therapeutic applications, including antiviral and anticancer properties.
Industry: Utilized in the development of biosensors and diagnostic tools
Mécanisme D'action
The mechanism of action of 5’-Uridylic acid, 5-bromo- involves its incorporation into RNA, where it can interfere with normal RNA function. The bromine atom at the 5’ position can form covalent bonds with other molecules, affecting the stability and function of the RNA. This compound can also interact with specific enzymes and proteins, altering their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uridine Monophosphate (UMP): The parent compound without the bromine substitution.
5-Bromouridine: A similar compound with bromine substitution but lacking the phosphate group.
5-Fluorouridine: Another derivative with a fluorine atom instead of bromine.
Uniqueness
5’-Uridylic acid, 5-bromo- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its fluorescent nature makes it particularly useful in biochemical assays and research .
Propriétés
Formule moléculaire |
C9H10BrN2O9P-2 |
|---|---|
Poids moléculaire |
401.06 g/mol |
Nom IUPAC |
5-bromo-1-[(2R,3R,4S,5S)-3,4-dihydroxy-5-[hydroxy(phosphonato)methyl]oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H12BrN2O9P/c10-2-1-12(9(17)11-6(2)15)7-4(14)3(13)5(21-7)8(16)22(18,19)20/h1,3-5,7-8,13-14,16H,(H,11,15,17)(H2,18,19,20)/p-2/t3-,4+,5-,7+,8?/m0/s1 |
Clé InChI |
LICJYTMNTVSKLK-RIYKKHTBSA-L |
SMILES isomérique |
C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)C(O)P(=O)([O-])[O-])O)O)Br |
SMILES canonique |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)C(O)P(=O)([O-])[O-])O)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


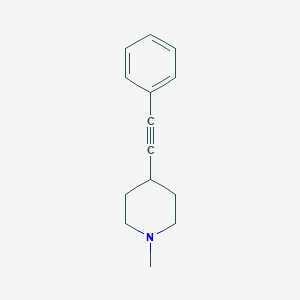
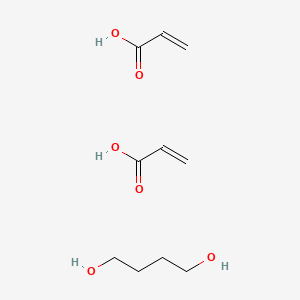
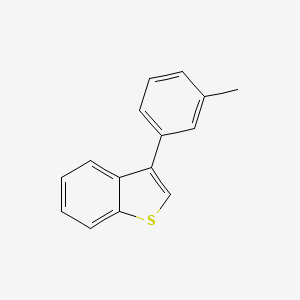
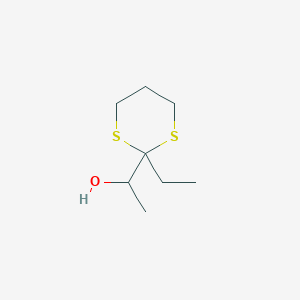
![4,4,5,5-Tetramethyl-2-(naphtho[2,3-b]benzofuran-2-yl)-1,3,2-dioxaborolane](/img/structure/B14115662.png)
![CarbaMic acid, N-[(1R)-1-(3-chlorophenyl)-2-[[(1R)-1-(4-Methoxyphenyl)ethyl]aMino]-2-oxoethyl]-, 1,1-diMethylethyl ester](/img/structure/B14115665.png)

![2-((1E,3E)-4-(4-(dimethylamino)phenyl)buta-1,3-dien-1-yl)-3-ethylbenzo[d]thiazol-3-ium 4-methylbenzenesulfonate](/img/structure/B14115672.png)
![3'-Methoxy-5-methyl-[1,1'-biphenyl]-2-carboxamide](/img/structure/B14115677.png)
![2-[3-(4-fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]-N-(2-methoxyethyl)acetamide](/img/structure/B14115681.png)


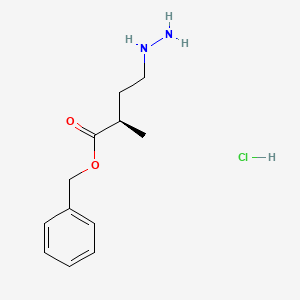
![8-(3-chloro-4-methoxyphenyl)-1-methyl-3-(3-oxobutan-2-yl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14115704.png)
